N-octanoylsphingosine
Overview
Description
N-octanoylsphingosine is an N-acylsphingosine in which the ceramide N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid .
Synthesis Analysis
N-octanoylsphingosine, also known as C8-ceramide, has been found to be involved in the signaling of tumor necrosis factor (TNF)-α. It has been postulated as an intracellular mediator in TNF-α signaling . The lipid can be generated by de novo synthesis or from the hydrolysis of sphingomyelin catalyzed by a neutral sphingomyelinase that is activated by cytokines .
Molecular Structure Analysis
The molecular formula of N-octanoylsphingosine is C26H51NO3 . The structure of N-octanoylsphingosine includes an N-acyl group specified as octanoyl .
Chemical Reactions Analysis
N-octanoylsphingosine is involved in various chemical reactions. For instance, it has been found to play a role in the signaling of tumor necrosis factor (TNF)-α .
Physical And Chemical Properties Analysis
The molecular weight of N-octanoylsphingosine is 425.7 g/mol . It is an N-acylsphingosine in which the ceramide N-acyl group is specified as octanoyl .
Scientific Research Applications
1. Keratinocyte Differentiation and Proliferation
N-octanoylsphingosine has been observed to significantly promote differentiation in keratinocytes, as demonstrated by upregulation of cornified envelope formation, synthesis of involucrin, and increased transglutaminase activity. Additionally, it inhibits proliferation as shown by a reduction in cell numbers, DNA amount, and thymidine incorporation, indicating its potential role in regulating skin cell growth and differentiation (Wakita et al., 2004).
2. Computational Modeling of Partition Coefficients
N-octanoylsphingosine has been included in computational studies to model partition coefficients, which are critical for understanding the environmental fate and bioavailability of compounds. This includes research on QSPR modeling for a better understanding of the environmental and physiological behavior of various chemicals (Puzyn & Falandysz, 2007).
3. Evaluation of Partition Coefficient Measurement Methods
Research involving N-octanoylsphingosine also extends to evaluating experimental methods for measuring partition coefficients. These coefficients are key parameters in environmental risk assessment of chemicals. Studies on N-octanoylsphingosine help refine and validate methods for determining these coefficients, thereby enhancing accuracy in environmental sciences (Hodges et al., 2019).
4. Medical Applications in Dural Repair
In medical research, N-octanoylsphingosine derivatives, like N-octyl-2-cyanoacrylate, have been investigated for their application in dural repair. This research focuses on developing methods for efficient, nonsuture dural repair with high sealing capability and flexibility, demonstrating potential applications in neurosurgery and wound healing (Lv et al., 2016).
5. Hydrogen-Bonded System Studies
N-octanoylsphingosine also plays a role in studies of intermolecular interactions and spectroscopic signatures. Research on n-Octanol, for example, sheds light on the dynamics and properties of hydrogen-bonded systems, which are vital for understanding molecular interactions in various fields including chemistry and pharmaceuticals (Pocheć et al., 2022).
6. Biosynthesis of Phytoceramide
Research has also been conducted on the role of enzymes like DES2, which is responsible for the biosynthesis of phytoceramide in the mouse small intestine. These studies contribute to our understanding of lipid metabolism and its implications in nutrition and gastrointestinal health (Omae et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-WRBRXSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318293 | |
Record name | C8-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-octanoylsphingosine | |
CAS RN |
74713-59-0 | |
Record name | C8-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74713-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C8-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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